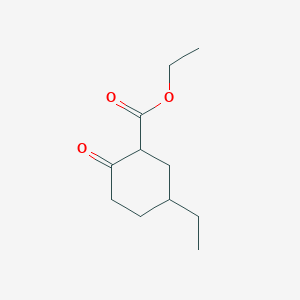

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C11H18O3. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl group at the 5th position and an ester functional group at the 1st position. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl chloroformate to form the desired ester.

Another method involves the cyclization of ethyl 2-oxocyclohexanecarboxylate with ethyl iodide in the presence of a strong base like potassium tert-butoxide. This reaction typically requires heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in these reactions include toluene and tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Subsequent decarboxylation can occur due to the β-ketoester structure:

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylateHydrolysisH2O/H+or OH−5-Ethyl-2-oxocyclohexane-1-carboxylic acidΔ5-Ethylcyclohexan-2-one+CO2

Key Conditions :

Enolate Formation and Alkylation

The ketone at the 2-position facilitates enolate generation, enabling alkylation or acylation reactions. Sodium hydride (NaH) or LDA deprotonates the α-hydrogen, forming a resonance-stabilized enolate:

Enolate Intermediate+R-X→Alkylated Product

Example Reaction :

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| Trifluoromethanesulfonylation | NaH, Tf₂O, THF/DCM, 0°C → rt | 59–90% |

This reaction produces ethyl 2-(triflyloxy)cyclohex-1-ene-1-carboxylate, a versatile intermediate for cross-coupling reactions .

Dieckmann Cyclization

In the presence of a base, intramolecular cyclization forms bicyclic ketones. For the parent compound (ethyl 2-oxocyclohexanecarboxylate), this yields fused cyclohexenones :

Dieckmann Product-COOEtBicyclic Ketone

Impact of 5-Ethyl Substituent :

The ethyl group may sterically hinder cyclization or direct regioselectivity, though experimental data specific to this derivative remain limited.

Reduction of the Ketone Group

The 2-oxo group is reducible using agents like NaBH₄ or LiAlH₄ to form a secondary alcohol:

2-Oxo GroupLiAlH42-Hydroxycyclohexane Carboxylate

Selectivity Note : Competitive reduction of the ester is minimized by using milder conditions (e.g., NaBH₄ in EtOH) .

Nucleophilic Acyl Substitution

The ester group reacts with amines (e.g., 4-methylaniline) in the presence of DMAP to form amides :

Ester+Ar-NH2DMAPAmide+EtOH

Baeyer-Villiger Oxidation

Enol Formm-CPBAEpoxide Intermediate→Oxidized Acid Derivative

Comparative Reactivity Table

Structural Influences on Reactivity

Scientific Research Applications

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further reactions. The ketone group can also undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions are often catalyzed by enzymes or chemical catalysts, and the pathways involved depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-oxocyclohexanecarboxylate: Lacks the ethyl group at the 5th position, resulting in different reactivity and applications.

Ethyl 4-oxocyclohexanecarboxylate: Has the ketone group at the 4th position, leading to different chemical properties and uses.

Cyclohexanone derivatives: Various derivatives with different substituents can exhibit unique reactivity and applications in organic synthesis.

This compound stands out due to its specific substitution pattern, which imparts unique chemical properties and makes it valuable in various research and industrial applications.

Biological Activity

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, also known by its CAS number 116596-80-6, is a compound derived from cyclohexanone characterized by an ethyl group at the 5th position and an ester functional group at the 1st position. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11H18O3 with a molecular weight of approximately 198.26 g/mol. The compound exhibits a boiling point of around 230.7 °C and a density of 1.1 g/cm³ .

Absorption and Distribution

This compound has been identified as a BBB (Blood-Brain Barrier) permeant, indicating its potential to affect central nervous system functions . The log P values suggest moderate lipophilicity, which is essential for membrane permeability.

Metabolic Stability

Research indicates that this compound does not inhibit major cytochrome P450 enzymes (CYPs) such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . This lack of inhibition suggests a favorable metabolic profile that may reduce the risk of drug-drug interactions.

Anticancer Properties

A study examining related compounds suggests that derivatives of cyclohexanone exhibit significant anticancer activity. For instance, modifications at certain positions have shown variable IC50 values against cancer cell lines, indicating that structural changes can enhance or diminish biological efficacy . Although specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth.

Enzymatic Interactions

The compound's potential interactions with metabolic enzymes could play a role in its biological activity. Studies have shown that similar compounds can act as substrates or inhibitors for various enzymes involved in metabolic pathways . Understanding these interactions will be crucial for elucidating the compound's mechanism of action.

Case Study 1: Antitumor Activity

In a controlled study involving ethyl derivatives, it was noted that certain structural modifications led to increased potency against specific cancer cell lines. For example, compounds with an IC50 value of less than 10 µM were considered highly effective . This finding indicates that this compound may possess similar properties warranting further investigation.

Case Study 2: Neuroprotective Effects

Given its ability to cross the blood-brain barrier, there is potential for neuroprotective applications. Research on related compounds has indicated possible benefits in models of neurodegenerative diseases, suggesting that this compound could be explored for similar effects.

Research Findings Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O₃ |

| Molecular Weight | 198.26 g/mol |

| Boiling Point | 230.7 °C |

| Density | 1.1 g/cm³ |

| BBB Permeant | Yes |

| CYP Inhibition | None |

| Potential IC50 (Anticancer) | <10 µM (analogous compounds) |

Properties

CAS No. |

116596-80-6 |

|---|---|

Molecular Formula |

C11H18O3 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H18O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

UQCWMCVHLWXKLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=O)C(C1)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.